2,5-Dimethyl-3-phenyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2,5-dimethyl-7-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5/c1-18-9-11-22(12-10-18)28-13-15-29(16-14-28)23-17-19(2)26-25-24(20(3)27-30(23)25)21-7-5-4-6-8-21/h4-12,17H,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVADRDAMGXSHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, are known to be purine analogues. They have beneficial properties as antimetabolites in purine biochemical reactions. This suggests that they may interact with enzymes involved in purine metabolism.
Mode of Action
Based on its structural similarity to other pyrazolo[1,5-a]pyrimidines, it can be inferred that it might interfere with purine metabolism. This interference could inhibit the synthesis of nucleic acids, thereby affecting the growth and proliferation of cells.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to purine metabolism, given its structural similarity to other pyrazolo[1,5-a]pyrimidines. By acting as antimetabolites, these compounds can disrupt the normal function of these pathways, potentially leading to a variety of downstream effects.
Result of Action
Given its potential role as an antimetabolite in purine biochemical reactions, it could potentially inhibit the synthesis of nucleic acids, affecting the growth and proliferation of cells.
Biochemical Analysis
Biological Activity
2,5-Dimethyl-3-phenyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound within the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₃₁H₃₄N₆
- Molecular Weight : 530.66 g/mol
The structure features a pyrazolo-pyrimidine core with substituents that potentially enhance its biological activity.
Biological Activity Overview
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under discussion has shown promise in several areas:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance:
- In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC₅₀ values ranging from 45 to 97 nM .
- Mechanism of Action : The compound is believed to act as a CDK inhibitor, disrupting cell cycle progression and promoting apoptosis in cancer cells .
2. Psychopharmacological Effects
Research has indicated that piperazine derivatives can exhibit anxiolytic and antidepressant-like effects. Studies suggest that the piperazine moiety in this compound may interact with serotonin receptors, contributing to its psychopharmacological profile.
3. Antimicrobial Activity
Preliminary evaluations have shown that compounds with similar structures possess antimicrobial properties against various pathogens. While specific data for this compound is limited, its structural relatives have demonstrated efficacy against bacteria and fungi.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 45 | |
| Anticancer | HCT-116 | 99 | |
| Psychopharmacological | Serotonin receptors | N/A | |
| Antimicrobial | Various bacterial strains | N/A |
Case Studies
A notable study involved the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties. Among those tested, compounds similar to this compound showed significant cytotoxicity against breast cancer cell lines with minimal toxicity to normal cells .
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
The compound’s synthesis likely involves a cyclocondensation strategy, as seen in pyrazolo[1,5-a]pyrimidine systems. Key steps include:
-
Cyclocondensation : Reaction of a substituted 3-aminopyrazole with a 1,3-biselectrophilic precursor (e.g., β-enaminones, β-ketonitriles) to form the pyrimidine ring .
-
Piperazine Introduction : The 4-(p-tolyl)piperazine group at position 7 is likely introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling, leveraging the electrophilicity of position 7 .
Example Pathway :
-
Cyclocondensation of 5-methyl-3-phenyl-1H-pyrazol-3-amine with a β-enaminone bearing a leaving group (e.g., Cl, OMe) at position 7.
-
SNAr displacement of the leaving group with 4-(p-tolyl)piperazine under basic conditions (e.g., K2CO3, DMF, 80–100°C) .
Functionalization Reactions
The compound’s substituents enable regioselective modifications:
2.1. Electrophilic Substitution at Position 3
-
Formylation : Vilsmeier-Haack reaction introduces a formyl group at position 3 (nucleophilic carbon) using POCl3/DMF .
Reaction :
2,5-Dimethyl-3-phenyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine → 3-formyl-2,5-dimethyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Conditions : DMF, POCl3, 0°C → RT, 12 h .
2.2. Cross-Coupling at Positions 5 and 6
-
Pd-Catalyzed Arylation : Direct C–H activation at positions 5 and 6 using Pd(OAc)2/XPhos in hexafluoroisopropanol (HFIP) .
Example :
Substrate : this compound
Reagent : 4-Iodotoluene, Pd(OAc)2 (10 mol%), XPhos (20 mol%), HFIP, 100°C
Product : 6-(p-Tolyl)-2,5-dimethyl-3-phenyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine .
Piperazine Substituent Reactivity
The 4-(p-tolyl)piperazine group undergoes:
-
Alkylation/Acylation : Reactivity at the secondary amine of piperazine with alkyl halides or acyl chlorides.
Example :
Reagent : Acetyl chloride, Et3N, CH2Cl2
Product : 7-(4-(p-Tolyl)-1-acetylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine .
Stability Under Acidic/Basic Conditions
-
Acid Sensitivity : The pyrimidine ring is stable under mild acidic conditions (pH > 3) but degrades in concentrated HCl due to N-protonation and ring-opening .
-
Base Stability : Resistant to hydrolysis in aqueous NaOH (≤1M), but prolonged exposure may cleave the piperazine linkage .
Key Reaction Data
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacological Profiles
The biological activity of pyrazolo[1,5-a]pyrimidines is highly dependent on substituent patterns:
Key Observations:
- Piperazine vs. Piperidine : Piperazine derivatives (e.g., target compound) often exhibit enhanced receptor binding due to nitrogen atoms enabling hydrogen bonding, whereas piperidine analogs () may prioritize lipophilicity .
- Aryl Group Influence : The p-tolyl group in the target compound likely improves metabolic stability compared to electron-deficient trifluoromethyl groups () or polar pyridinyl moieties () .
- Biological Targets : CRF1 antagonists () and ERβ ligands () highlight the scaffold’s adaptability to diverse targets based on substitution patterns .
Data Table: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
